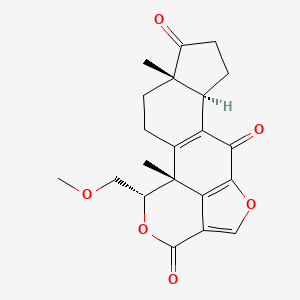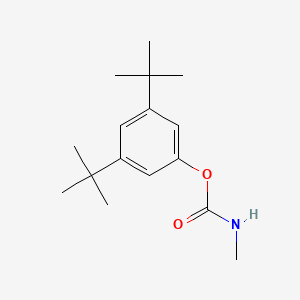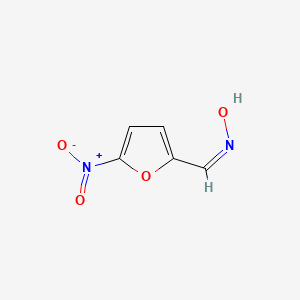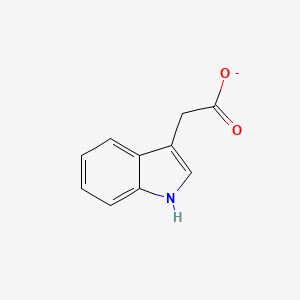
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid is a straight-chain aliphatic carboxylic acid with the molecular formula C₇H₁₀O₇. This compound is notable for its structural complexity, featuring both hydroxyl and carboxyl functional groups. It is a derivative of adipic acid, which is widely used in the production of nylon and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through various methods, including microbial biosynthesis and chemical synthesis. Microbial biosynthesis involves the use of engineered microorganisms to convert renewable feedstocks into the desired product. This method is environmentally friendly and can be conducted under mild conditions without harsh chemicals .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic conversion of biomass-derived intermediates. Advances in catalytic routes have enabled the efficient production of carboxylic acids from renewable resources, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (R)-2-hydroxybutane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its biological activity. Studies have shown that it can modulate enzyme activity and affect metabolic pathways .
Comparison with Similar Compounds
Adipic Acid: A precursor to (R)-2-hydroxybutane-1,2,4-tricarboxylic acid, widely used in the production of nylon.
3-Hydroxy-3-Carboxymethyl-Adipic Acid: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13052-73-8 |
|---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Isomeric SMILES |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Key on ui other cas no. |
3562-74-1 |
physical_description |
Solid |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















